

Application Note: Quantification of Cilastatin in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Cllastatin ammonium salt	
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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of cilastatin in human plasma samples. The described protocol utilizes a simple sample preparation procedure involving plasma stabilization and protein removal by ultrafiltration, followed by analysis on a reverse-phase C18 column with UV detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of cilastatin. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its renal metabolism and thereby increase its efficacy. Accurate quantification of cilastatin in plasma is crucial for pharmacokinetic analysis and to ensure optimal therapeutic outcomes. This document provides a detailed protocol for a validated HPLC-UV method for this purpose.

Experimental Materials and Reagents

- Cilastatin sodium standard (Sigma-Aldrich or equivalent)
- Methanol (HPLC grade)



- Potassium phosphate monobasic (ACS grade)
- Phosphoric acid (ACS grade)
- Water (HPLC grade)
- Morpholineethanesulfonic acid (MES) buffer (Sigma-Aldrich or equivalent)
- Human plasma (drug-free)
- Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used. The specific chromatographic conditions are outlined in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
HPLC Column	C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Potassium phosphate buffer (pH 2.5) and Methanol
(Specific ratio to be optimized, e.g., 76:24 v/v)[1]	
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient (or 30°C for improved reproducibility)
Detector	UV-Vis Detector
Detection Wavelength	220 nm[1][2]
Run Time	Approximately 10 minutes



Protocols

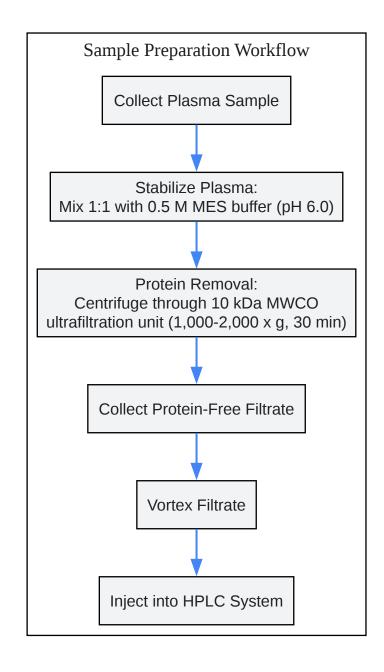
Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve cilastatin sodium in 0.2% sodium carbonate solution to obtain a final concentration of 1 mg/mL.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase.
- Calibration Standards and QC Samples: Spike drug-free human plasma with appropriate
 volumes of the working standard solutions to prepare calibration standards at concentrations
 ranging from 0.5 µg/mL to 100 µg/mL. Prepare quality control samples at low, medium, and
 high concentrations within the calibration range in the same manner.

Plasma Sample Preparation Protocol

The following protocol details the steps for preparing plasma samples for HPLC analysis.





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Caption: Workflow for Plasma Sample Preparation.

Detailed Steps:

Plasma Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
 Separate the plasma by centrifugation.

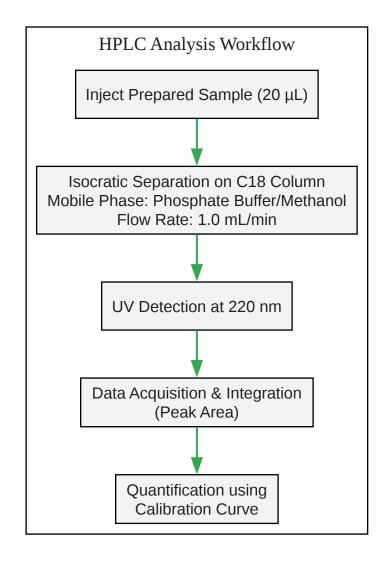


- Stabilization: Dilute the plasma sample with an equal volume of 0.5 M MES buffer (pH 6.0). [1][2]
- Protein Removal (Ultrafiltration): Transfer the stabilized plasma to a centrifugal filter unit (10 kDa MWCO). Centrifuge at 1,000 to 2,000 x g for 30 minutes.[1]
- Filtrate Collection: Carefully collect the protein-free filtrate from the collection tube.
- Vortexing: Vortex the filtrate to ensure homogeneity before injection.
- Injection: Inject a 20 μL aliquot of the filtrate into the HPLC system.

HPLC Analysis Protocol

The following diagram illustrates the logical flow of the HPLC analysis.





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Caption: HPLC Analysis Workflow for Cilastatin.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters



Parameter	Result
Linearity Range	0.5 - 100 μg/mL[1]
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.5 μg/mL[1][2]
Limit of Quantification (LOQ)	0.5 μg/mL[1]
Recovery	99%[1][2]
Precision (Intra-day & Inter-day)	RSD < 15%
Accuracy	Within ±15% of nominal concentration
Stability	Filtrate stable at -20°C[1]

Results and Discussion

This HPLC method provides excellent linearity and sensitivity for the quantification of cilastatin in human plasma. The sample preparation using ultrafiltration is straightforward and effective, yielding high recovery rates.[1][2] The use of an external standard was found to be sufficient for accurate quantification due to the direct and clean nature of the sample preparation.[1] In instances where ultrafiltration is not feasible, protein precipitation with acetonitrile can be considered as an alternative sample preparation technique. The chromatographic conditions allow for a relatively short run time, making this method suitable for the analysis of a large number of samples.

Conclusion

The described HPLC-UV method is a reliable and efficient tool for the quantification of cilastatin in human plasma. The detailed protocol and validation data demonstrate its suitability for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

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